7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine
Description
7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine is a chemical compound with the molecular formula C8H7BrN4 and a molecular weight of 239.07 g/mol. This compound belongs to the class of triazines, which are nitrogen-containing heterocyclic aromatic compounds. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science.
Properties
IUPAC Name |
7-bromo-6-methyl-1,2,4-benzotriazin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN4/c1-4-2-6-7(3-5(4)9)12-13-8(10)11-6/h2-3H,1H3,(H2,10,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDRMFKLFBWQDF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1Br)N=NC(=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50733159 | |
| Record name | 7-Bromo-6-methyl-1,2,4-benzotriazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
867333-38-8 | |
| Record name | 7-Bromo-6-methyl-1,2,4-benzotriazin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50733159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine typically involves the following steps:
Bromination: : The starting material, 6-methylbenzo[e][1,2,4]triazin-3-amine, undergoes bromination to introduce the bromo group at the 7-position.
Purification: : The reaction mixture is purified to isolate the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. The process may also include the use of catalysts and specific solvents to enhance the reaction efficiency.
Chemical Reactions Analysis
Types of Reactions: 7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine can undergo various types of chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with different functional groups.
Reduction: : Reduction reactions can be performed to modify the compound's structure.
Substitution: : Substitution reactions can introduce different substituents at various positions on the triazine ring.
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Chemistry
In chemistry, 7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine serves as an intermediate in the synthesis of more complex organic compounds. It can undergo various reactions including:
- Oxidation : To form derivatives with different functional groups.
- Reduction : To modify its structure.
- Substitution : To introduce different substituents at various positions on the triazine ring.
Biology
This compound is studied for its potential biological activities and interactions with biomolecules. Research indicates that triazine derivatives can exhibit a range of biological effects, including:
- Antimicrobial Activity : Compounds similar to this compound have been evaluated for their effectiveness against Gram-positive and Gram-negative bacteria .
- Anticancer Properties : Some studies suggest that triazine derivatives possess anticancer activities due to their ability to interact with cellular targets involved in cancer progression .
Medicine
In medical research, this compound is being investigated for its therapeutic potential in various diseases. Its mechanism of action may involve binding to specific enzymes or receptors that play crucial roles in disease pathways. For example:
- Inhibitors derived from triazine structures have shown promise in targeting d-amino acid oxidase (DAAO), which is implicated in several neurological disorders .
Industry
The compound is also utilized in the development of new materials and chemical processes. Its properties make it suitable for applications in:
- Polymer Science : As a building block for synthesizing new polymeric materials.
- Agricultural Chemicals : Potential use in developing herbicides or fungicides due to its biological activity.
Case Study 1: Antimicrobial Activity
A study investigated the antimicrobial properties of several triazine derivatives including this compound. The results indicated significant activity against both Gram-positive and Gram-negative bacteria. The structure–activity relationship (SAR) analysis revealed that specific substituents enhanced biological activity .
Case Study 2: DAAO Inhibition
Research focused on the inhibition of d-amino acid oxidase (DAAO) by triazine derivatives showed that compounds structurally related to this compound exhibited potent inhibitory effects with low IC50 values. This suggests potential therapeutic applications in treating neurological disorders where DAAO plays a role .
Mechanism of Action
The mechanism by which 7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine is similar to other triazine derivatives, such as 7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine. its unique structural features, such as the position of the bromo and methyl groups, contribute to its distinct properties and applications.
List of Similar Compounds
7-Bromo-5-methylbenzo[e][1,2,4]triazin-3-amine
7-Bromo-4-methylbenzo[e][1,2,4]triazin-3-amine
7-Bromo-3-methylbenzo[e][1,2,4]triazin-3-amine
This comprehensive overview provides a detailed understanding of this compound, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Biological Activity
7-Bromo-6-methylbenzo[e][1,2,4]triazin-3-amine is a compound belonging to the benzotriazine family, which has garnered attention due to its diverse biological activities. This article delves into the biological activity of this compound, exploring its mechanisms, efficacy in various applications, and relevant case studies.
Benzotriazine derivatives like this compound exhibit a range of biological activities primarily through their interaction with various molecular targets:
- Kinase Inhibition : The compound is noted for its ability to inhibit specific kinases, which are critical in signaling pathways associated with cancer progression and other diseases. For instance, studies indicate that certain benzotriazine derivatives can inhibit PI3K and mTOR pathways, which are often dysregulated in cancer cells .
- Anti-Cancer Activity : Research has shown that derivatives of benzotriazine can induce apoptosis in cancer cells. For example, compounds similar to this compound have demonstrated significant cytotoxicity against various cancer cell lines, including MCF and U87 glioblastoma cells .
- Anti-inflammatory Properties : Some studies report that benzotriazine derivatives can inhibit cyclooxygenase (COX) enzymes, which play a role in inflammation and pain. The inhibition rates observed suggest potential therapeutic applications in inflammatory diseases .
Table 1: Summary of Biological Activities
Research Insights
A notable study investigated the anti-cancer properties of various benzotriazine derivatives, including this compound. The findings revealed that these compounds could effectively suppress tumor growth in vivo models by inducing apoptosis through mitochondrial pathways . Flow cytometry analyses indicated an increase in apoptotic cell populations upon treatment with these compounds.
Furthermore, another research highlighted the structural modifications on benzotriazines that enhanced their biological activity. For instance, substituents at specific positions on the triazine ring were found to significantly improve the potency against cancer cell lines and inflammation markers .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
